![molecular formula C17H20N2O4 B13896981 ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with an amino group and a methoxyphenylmethoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 2-amino-4-[(3-methoxyphenyl)methoxy]aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of catalysts and solvents that can be easily recycled also helps in making the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the original amino group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[2-amino-4-(methoxyphenyl)phenyl]carbamate: Lacks the methoxy group on the phenyl ring, which can affect its chemical reactivity and biological activity.
Ethyl N-[2-amino-4-(hydroxyphenyl)phenyl]carbamate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological molecules.
Ethyl N-[2-amino-4-(chlorophenyl)phenyl]carbamate: The presence of a chlorine atom can enhance its electron-withdrawing properties, affecting its chemical behavior and biological effects.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, contributing to its specific chemical and biological properties.
特性
分子式 |
C17H20N2O4 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H20N2O4/c1-3-22-17(20)19-16-8-7-14(10-15(16)18)23-11-12-5-4-6-13(9-12)21-2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChIキー |
WXGNIEICIYMCFL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


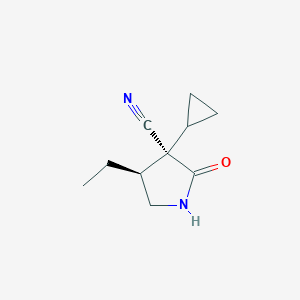
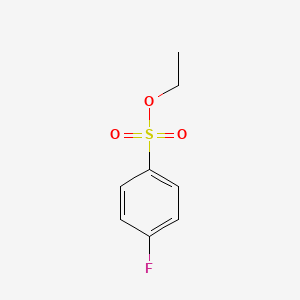
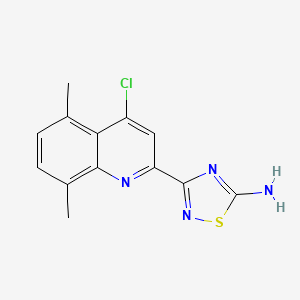
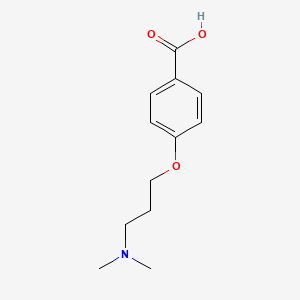
![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)


![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
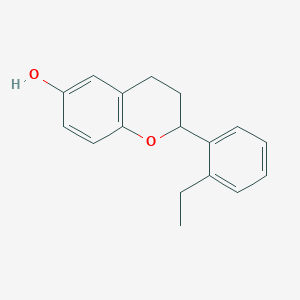



![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)
